molecular formula C25H26N6 B11316616 4-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

4-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

Cat. No.: B11316616
M. Wt: 410.5 g/mol
InChI Key: FAMSLVMULSEAQI-UHFFFAOYSA-N
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Description

N-{4-[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the dimethylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the N,N-dimethylamine group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The reaction conditions are optimized to maximize yield while minimizing the formation of by-products. Purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-{4-[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE shares structural similarities with other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
  • Other similar compounds: include those with different substituents on the aromatic rings or variations in the nitrogen-containing heterocycles.

Uniqueness

The uniqueness of N-{4-[7-(3,4-DIMETHYLPHENYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]PHENYL}-N,N-DIMETHYLAMINE lies in its specific combination of substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C25H26N6

Molecular Weight

410.5 g/mol

IUPAC Name

4-[10-(3,4-dimethylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline

InChI

InChI=1S/C25H26N6/c1-15-7-10-21(13-16(15)2)31-18(4)17(3)22-24(31)26-14-30-25(22)27-23(28-30)19-8-11-20(12-9-19)29(5)6/h7-14H,1-6H3

InChI Key

FAMSLVMULSEAQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=C(C=C5)N(C)C)C)C)C

Origin of Product

United States

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